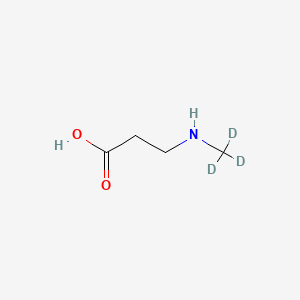
N-Methyl-beta-alanine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-beta-alanine-d3 is a deuterated form of N-methyl-beta-alanine, a beta-amino acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical structure of this compound consists of a propionic acid backbone where one of the hydrogens at position 3 is replaced by a methylamino group. This modification makes it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-beta-alanine-d3 typically involves several steps:
Acylation: A compound such as RCOOH is acylated with oxalyl chloride to prepare the first reaction liquid.
First Substitution Reaction: Methylamine is added to the first reaction liquid to carry out a substitution reaction, forming a second reaction liquid.
Second Substitution Reaction: Sodium hydride is added to the second reaction liquid, followed by the addition of chloropropionic acid or bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-beta-alanine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxalyl chloride: Used in the acylation step.
Methylamine: Used in the first substitution reaction.
Sodium hydride: Used in the second substitution reaction.
Chloropropionic acid or bromopropionic acid: Used in the final step to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. the primary product is this compound, which can undergo further modifications for specific applications.
Aplicaciones Científicas De Investigación
N-Methyl-beta-alanine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and its role in neurodegenerative diseases.
Industry: Used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Methyl-beta-alanine-d3 involves its interaction with specific molecular targets and pathways. It can act as an excitotoxin on glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors. The activation of these receptors can induce oxidative stress in neurons by depleting glutathione . This mechanism is believed to contribute to its neurotoxic effects and its potential role in neurodegenerative diseases.
Comparación Con Compuestos Similares
N-Methyl-beta-alanine-d3 can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta-amino acid with a similar structure but without the methyl group.
N,N-Dimethyl-beta-alanine: A derivative with two methyl groups attached to the nitrogen atom.
Beta-alanine betaine: An osmoprotective compound synthesized by the methylation of beta-alanine.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C4H9NO2 |
|---|---|
Peso molecular |
106.14 g/mol |
Nombre IUPAC |
3-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |
Clave InChI |
VDIPNVCWMXZNFY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCC(=O)O |
SMILES canónico |
CNCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


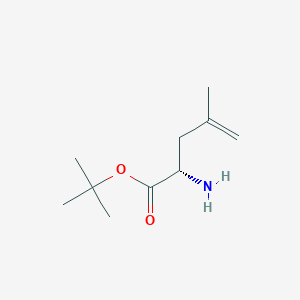

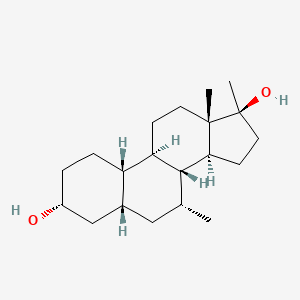


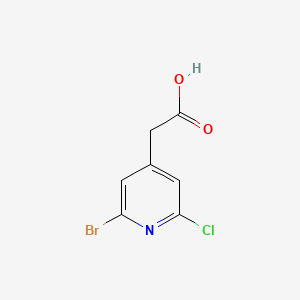
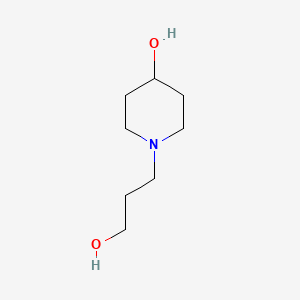

![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
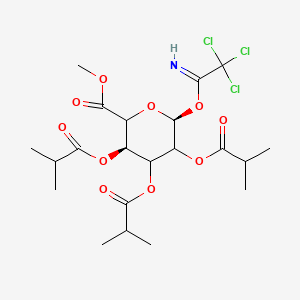
![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
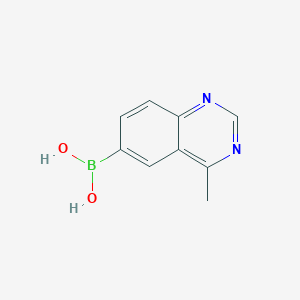
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)

